molecular formula C10H15NO B12856473 (R)-3-(Furan-3-ylmethyl)piperidine

(R)-3-(Furan-3-ylmethyl)piperidine

Cat. No.: B12856473
M. Wt: 165.23 g/mol
InChI Key: RYTGNHUXHBAZST-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(Furan-3-ylmethyl)piperidine is a chiral organic compound featuring a piperidine ring substituted with a furan-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Furan-3-ylmethyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and furan-3-carboxaldehyde.

    Reductive Amination: The key step involves the reductive amination of furan-3-carboxaldehyde with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer, ®-3-(Furan-3-ylmethyl)piperidine.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Furan-3-ylmethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: ®-3-(Furan-3-ylmethyl)piperidine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, ®-3-(Furan-3-ylmethyl)piperidine is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-(Furan-3-ylmethyl)piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

    (S)-3-(Furan-3-ylmethyl)piperidine: The enantiomer of ®-3-(Furan-3-ylmethyl)piperidine, which may exhibit different biological activities.

    3-(Furan-3-ylmethyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.

    3-(Furan-3-ylmethyl)morpholine: Another similar compound with a morpholine ring.

Uniqueness: ®-3-(Furan-3-ylmethyl)piperidine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other structurally similar compounds.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(3R)-3-(furan-3-ylmethyl)piperidine

InChI

InChI=1S/C10H15NO/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h3,5,8-9,11H,1-2,4,6-7H2/t9-/m1/s1

InChI Key

RYTGNHUXHBAZST-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](CNC1)CC2=COC=C2

Canonical SMILES

C1CC(CNC1)CC2=COC=C2

Origin of Product

United States

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